molecular formula C24H21N3O4S2 B12413852 Egfr/her2/cdk9-IN-3

Egfr/her2/cdk9-IN-3

Cat. No.: B12413852
M. Wt: 479.6 g/mol
InChI Key: ZTSOUXIIJZKOEJ-UHFFFAOYSA-N
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Description

Egfr/her2/cdk9-IN-3 is a potent inhibitor targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has shown significant antitumor activity by inhibiting these key proteins involved in cell proliferation and survival .

Preparation Methods

The synthesis of Egfr/her2/cdk9-IN-3 involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Egfr/her2/cdk9-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and activity.

    Substitution: This reaction involves replacing one functional group with another, which can enhance or reduce the compound’s inhibitory effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr/her2/cdk9-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.

    Biology: Employed in cell-based assays to investigate the role of these proteins in cell proliferation and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.

    Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.

Mechanism of Action

Egfr/her2/cdk9-IN-3 exerts its effects by binding to the active sites of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, thereby inhibiting their kinase activities. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased cancer cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31)

InChI Key

ZTSOUXIIJZKOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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